molecular formula C13H17ClN6 B5888102 N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5888102
M. Wt: 292.77 g/mol
InChI Key: MABHKTUINMSURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a novel small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of several hematological malignancies.

Mechanism of Action

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is a selective and reversible inhibitor of SYK kinase activity. SYK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of SYK by N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cell malignancies.
Biochemical and physiological effects:
N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines. N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its specificity for SYK kinase activity, which reduces off-target effects and toxicity. N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has also been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, DLBCL, and MCL. However, one of the limitations of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and treatment schedule for N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine are still being evaluated in ongoing clinical trials.

Future Directions

There are several potential future directions for the development of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine. One potential application is the combination of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another potential application is the evaluation of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Additionally, the development of more potent and selective SYK inhibitors may lead to improved efficacy and reduced toxicity compared to N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine.

Synthesis Methods

The synthesis of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction between 6-chloro-1,3,5-triazine-2,4-diamine and 3-pyridinemethanol in the presence of a tert-butyl group protecting agent. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine inhibits SYK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell lines. In vivo studies in mouse models have demonstrated that N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has potent anti-tumor activity and can induce tumor regression in CLL and DLBCL models.

properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6/c1-13(2,3)20-12-18-10(14)17-11(19-12)16-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHKTUINMSURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-tert-butyl-6-chloro-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.